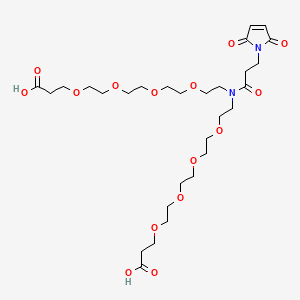

N-马来酰亚胺-N-双(PEG4-酸)

描述

“Acid-apeg8-acid n-c3-maleimide” is a compound that seems to be related to maleimides . Maleimides are chemical compounds that are important building blocks in organic synthesis . They are derivatives of maleic acid and imide, and they can react with sulfhydryl groups . The compound “Acid-apeg8-acid n-c3-maleimide” has a molecular weight of 664.70 .

Synthesis Analysis

The synthesis of maleimides and their derivatives often involves the treatment of maleic anhydride with amines followed by dehydration . A special feature of the reactivity of maleimides is their susceptibility to additions across the double bond either by Michael additions or via Diels-Alder reactions .Chemical Reactions Analysis

Maleimides are known to react with thiols via a Michael addition reaction . In a one-pot thiol–amine bioconjugation to maleimides, aminothiomaleimides can be generated extremely efficiently .科学研究应用

药物递送系统

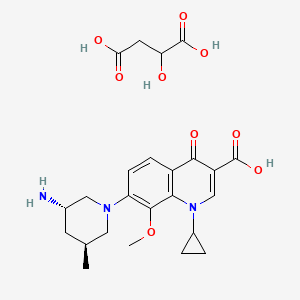

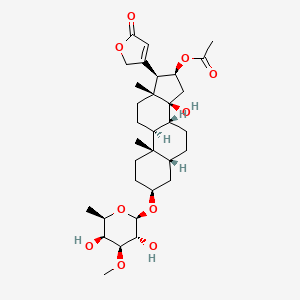

N-马来酰亚胺-N-双(PEG4-酸): 用于药物递送系统开发,因为它能够与治疗剂形成稳定的连接 {svg_1}. 该化合物的马来酰亚胺基团与巯基反应,形成稳定的硫醚键,这对于将药物连接到纳米颗粒或脂质体等载体至关重要。 这确保了药物的控释和靶向递送,提高了治疗效果并减少了副作用。

生物偶联

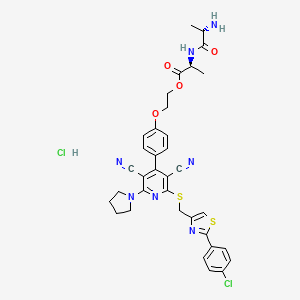

在生物偶联中,N-马来酰亚胺-N-双(PEG4-酸) 充当连接生物分子(如蛋白质、肽或抗体)的不可裂解连接体 {svg_2}. 羧酸基团可以在活化剂存在下与伯胺形成酰胺键,促进各种生物分子的偶联,用于分析或治疗目的。

靶向治疗

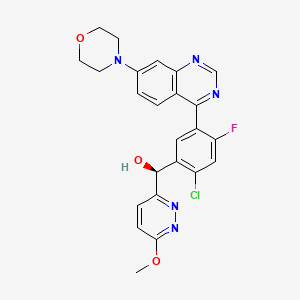

该化合物在靶向治疗中的作用非常重要,特别是在抗体药物偶联物 (ADC) 的开发中 {svg_3}. 通过将抗体与细胞毒性药物连接,N-马来酰亚胺-N-双(PEG4-酸) 使得能够选择性地靶向病变细胞,例如癌细胞,同时保留健康细胞,从而提高治疗的选择性和效力。

诊断成像

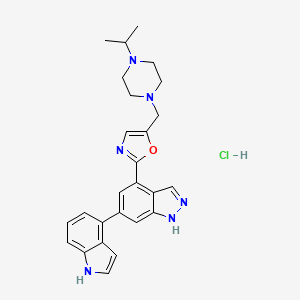

N-马来酰亚胺-N-双(PEG4-酸): 在增强诊断成像技术方面起着关键作用 {svg_4}. 通过将成像剂连接到靶向分子,它可以实现疾病的精确定位,帮助早期检测和诊断。 它的稳定连接确保成像剂在到达目标部位之前保持连接。

纳米技术

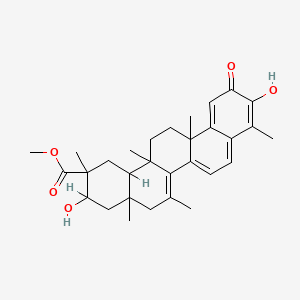

在纳米技术中,N-马来酰亚胺-N-双(PEG4-酸) 用于修饰纳米颗粒的表面 {svg_5}. PEG化过程提高了纳米颗粒的溶解性和生物相容性,使其适合各种生物医学应用,包括作为药物递送系统中的载体。

分子生物学

N-马来酰亚胺-N-双(PEG4-酸): 在分子生物学中作为蛋白质标记和修饰工具得到应用 {svg_6}. 它能够与硫醇基团形成稳定的键,使其成为用荧光标记或其他探针标记蛋白质的宝贵工具,这对于研究蛋白质功能和相互作用至关重要。

化学合成

在化学合成中,N-马来酰亚胺-N-双(PEG4-酸) 充当双功能试剂 {svg_7}. 它可以用来将 PEG 链引入分子中,这是一种常见的策略,可以提高治疗剂的药代动力学。 PEG 链提高了分子的亲水性和稳定性,增强了它们在临床环境中的可用性。

生物技术

最后,在生物技术领域,N-马来酰亚胺-N-双(PEG4-酸) 用于酶和其他蛋白质的 PEG 化 {svg_8}. 这种修饰可以提高生物技术产品的稳定性和保质期,这对它们的商业和治疗用途至关重要。

安全和危害

作用机制

Target of Action

N-Mal-N-bis(PEG4-acid) is a branched PEG derivative with two terminal carboxylic acids and a maleimide (Mal) group . The primary targets of this compound are molecules containing sulfhydryl groups and primary amino groups .

Mode of Action

The maleimide (Mal) group of N-Mal-N-bis(PEG4-acid) specifically reacts with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . On the other hand, the terminal carboxylic acids can conjugate with amine-containing molecules in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by N-Mal-N-bis(PEG4-acid) are primarily those involving proteins or other biomolecules with sulfhydryl groups and primary amino groups . The compound enables the connection of these biomolecules through the formation of stable thioether and amide bonds .

Pharmacokinetics

The presence of peg units in the compound is known to increase the aqueous solubility , which could potentially enhance its bioavailability.

Result of Action

The result of N-Mal-N-bis(PEG4-acid)'s action is the formation of stable thioether and amide bonds with target biomolecules . This enables the connection of these biomolecules, which could be crucial in various biochemical processes and applications, including drug delivery .

Action Environment

The action of N-Mal-N-bis(PEG4-acid) is influenced by the pH of the environment. The formation of a stable thioether linkage with sulfhydryl groups occurs specifically when the pH is between 6.5 and 7.5 . Additionally, the compound’s solubility and stability could be affected by the temperature and the presence of solvents such as DMSO, DCM, and DMF .

生化分析

Biochemical Properties

N-Mal-N-bis(PEG4-acid) plays a crucial role in biochemical reactions as a linker for bio-conjugation. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The maleimide group of N-Mal-N-bis(PEG4-acid) reacts with thiol groups on proteins, forming a stable thioether bond . This interaction is essential for the conjugation of antibodies, peptides, and other biomolecules, facilitating the creation of antibody-drug conjugates (ADCs) and other bioconjugates . The carboxylic acid groups can react with primary amino groups on proteins, forming stable amide bonds, further enhancing its utility in bio-conjugation .

Cellular Effects

N-Mal-N-bis(PEG4-acid) influences various cellular processes by facilitating the targeted delivery of therapeutic agents. When used in the synthesis of ADCs, N-Mal-N-bis(PEG4-acid) enables the selective targeting of cancer cells, leading to the internalization of the conjugate and subsequent release of the cytotoxic drug . This targeted approach minimizes off-target effects and enhances the efficacy of the therapeutic agent. Additionally, N-Mal-N-bis(PEG4-acid) can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of conjugated biomolecules .

Molecular Mechanism

The molecular mechanism of N-Mal-N-bis(PEG4-acid) involves its ability to form stable covalent bonds with biomolecules. The maleimide group reacts with thiol groups on proteins, forming a thioether bond that is resistant to hydrolysis . This stable bond ensures the integrity of the conjugate in biological environments. The carboxylic acid groups of N-Mal-N-bis(PEG4-acid) can form amide bonds with primary amino groups on proteins, further stabilizing the conjugate . These interactions enable the precise targeting and delivery of therapeutic agents, enhancing their efficacy and reducing off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Mal-N-bis(PEG4-acid) can change over time due to its stability and degradation properties. N-Mal-N-bis(PEG4-acid) is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of reactive species . Over time, the compound may undergo degradation, leading to a reduction in its bio-conjugation efficiency. Long-term studies have shown that N-Mal-N-bis(PEG4-acid) maintains its stability and functionality in both in vitro and in vivo settings, making it a reliable linker for bio-conjugation .

Dosage Effects in Animal Models

The effects of N-Mal-N-bis(PEG4-acid) vary with different dosages in animal models. At lower dosages, N-Mal-N-bis(PEG4-acid) effectively facilitates the targeted delivery of therapeutic agents without causing significant toxicity . At higher dosages, there may be threshold effects, leading to potential toxic or adverse effects. Studies have shown that the optimal dosage of N-Mal-N-bis(PEG4-acid) depends on the specific application and the therapeutic agent being delivered . Careful dosage optimization is essential to maximize the efficacy and minimize the toxicity of the conjugate.

Metabolic Pathways

N-Mal-N-bis(PEG4-acid) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The maleimide group of N-Mal-N-bis(PEG4-acid) can react with thiol-containing enzymes, modulating their activity and influencing metabolic flux . Additionally, the carboxylic acid groups can interact with enzymes involved in amide bond formation, further impacting metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism, highlighting the importance of N-Mal-N-bis(PEG4-acid) in biochemical processes.

Transport and Distribution

The transport and distribution of N-Mal-N-bis(PEG4-acid) within cells and tissues are influenced by its interactions with transporters and binding proteins. N-Mal-N-bis(PEG4-acid) can be transported across cell membranes through endocytosis, facilitated by its conjugation to biomolecules . Once inside the cell, N-Mal-N-bis(PEG4-acid) can interact with binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the targeted delivery of therapeutic agents and the modulation of cellular functions.

Subcellular Localization

N-Mal-N-bis(PEG4-acid) exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N-Mal-N-bis(PEG4-acid) conjugates can be targeted to lysosomes for the release of cytotoxic drugs in ADCs . The subcellular localization of N-Mal-N-bis(PEG4-acid) is essential for its role in targeted therapy, ensuring the precise delivery and release of therapeutic agents within the cell.

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O15/c32-25(3-6-31-26(33)1-2-27(31)34)30(7-11-41-15-19-45-23-21-43-17-13-39-9-4-28(35)36)8-12-42-16-20-46-24-22-44-18-14-40-10-5-29(37)38/h1-2H,3-24H2,(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUVDGNGWRGLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901105139 | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2100306-52-1 | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)